Binding Free Energy Difference Between (2S)- and (2R)-Enantiomers for Acetolactate Decarboxylase
In acetolactate decarboxylase (ALDC) from Bacillus subtilis, molecular docking and dynamic simulations revealed a binding free energy difference of approximately 30 kcal/mol favoring the (2S)-enantiomer over the (2R)-enantiomer [1]. This substantial energetic preference indicates a significantly more stable enzyme-substrate complex for the natural (2S)-stereoisomer.
| Evidence Dimension | Binding free energy (ΔG) of enzyme-substrate complex formation |
|---|---|
| Target Compound Data | ~30 kcal/mol more stable binding relative to (2R)-enantiomer |
| Comparator Or Baseline | (2R)-2-hydroxy-2-methyl-3-oxobutanoic acid ((R)-α-acetolactate) |
| Quantified Difference | Binding free energy difference of ~30 kcal/mol in favor of (2S)-enantiomer |
| Conditions | In silico molecular docking and dynamic simulation using the crystal structure of B. subtilis ALDC |
Why This Matters
This ~30 kcal/mol binding energy differential predicts that (2R)-enantiomer would exhibit negligible binding and catalytic activity in ALDC assays, rendering racemic or (2R)-only material unsuitable for mechanistic studies, inhibitor screening, or biocatalytic applications.
- [1] Ji F, Feng Y, Li M, Yang Y, Wang T, Wang J, Bao Y, Xue S. Studies on structure-function relationships of acetolactate decarboxylase from Enterobacter cloacae. RSC Adv. 2018;8:39066-39073. doi:10.1039/C8RA07379A View Source
